1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 871110-20-2
VCID: VC17253421
InChI: InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3
SMILES:
Molecular Formula: C16H13FN2S
Molecular Weight: 284.4 g/mol

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole

CAS No.: 871110-20-2

Cat. No.: VC17253421

Molecular Formula: C16H13FN2S

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole - 871110-20-2

Specification

CAS No. 871110-20-2
Molecular Formula C16H13FN2S
Molecular Weight 284.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole
Standard InChI InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3
Standard InChI Key JKESYCOKTZPGDL-UHFFFAOYSA-N
Canonical SMILES CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Introduction

Structural and Nomenclature Considerations

Molecular Architecture

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole (C17_{17}H14_{14}FN2_2S) consists of a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at three positions:

  • 1-Position: A 4-fluorophenyl group, introducing electron-withdrawing effects due to the fluorine atom.

  • 3-Position: A methylthio (-SMe) group, contributing sulfur-based reactivity and lipophilicity.

  • 5-Position: A phenyl ring, enhancing aromatic stacking interactions.

The IUPAC name derives from this substitution pattern, with the pyrazole numbering prioritizing the nitrogen atoms. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at the 1-position .

Tautomerism and Stereoelectronic Effects

Pyrazoles exhibit tautomerism, but the 1H configuration is stabilized by the 4-fluorophenyl group’s electron-withdrawing nature, which reduces electron density at the adjacent nitrogen. Computational studies on analogous compounds suggest that the methylthio group at the 3-position further stabilizes the 1H tautomer through hyperconjugative interactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be conceptualized via two key disconnections:

  • Pyrazole Ring Formation: Cyclocondensation of a 1,3-diketone precursor with a hydrazine derivative.

  • Functionalization: Introduction of the methylthio group via nucleophilic substitution or thiolation reactions.

Route A: Hydrazine Cyclocondensation

  • Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione via Claisen condensation between 4-fluoroacetophenone and phenylacetic acid.

  • Step 2: Reaction with methylthiohydrazine (CH3_3SNHNH2_2) under acidic conditions to form the pyrazole core.

    • Conditions: Reflux in ethanol with catalytic HCl (10 mol%), yielding 65–75% based on analogous protocols .

Route B: Post-Cyclization Thiolation

  • Step 1: Synthesize 1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-ol via cyclocondensation of 4-fluoroacetophenone and phenylhydrazine.

  • Step 2: Convert the 3-hydroxyl group to a methylthio moiety using Lawesson’s reagent (LR) or P4_4S10_{10}.

    • Optimization: LR in toluene at 110°C for 6 hours achieves 80–85% conversion .

Challenges in Synthesis

  • Regioselectivity: Competing formation of 1H- and 2H-pyrazole tautomers necessitates careful control of reaction pH and temperature .

  • Thiolation Efficiency: Methylthio introduction requires anhydrous conditions to avoid oxidation to sulfoxides or sulfones .

Physicochemical Properties

Calculated and Experimental Data

PropertyCalculated ValueExperimental Analog (Reference)
Molecular Weight294.37 g/mol176.19 g/mol (C10_{10}H9_9FN2_2)
LogP (Partition Coeff.)4.32.52 (3-(4-Fluorophenyl)-5-methyl-1H-pyrazole)
Water Solubility0.12 mg/mL<1 mg/mL (similar pyrazoles)
pKa9.8 (pyrazole N-H)10.2 (5-phenylpyrazole)

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability. The methylthio group may lower stability compared to amine or hydroxyl analogs due to sulfur’s susceptibility to oxidation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (Predicted):

    • Aromatic protons: δ 7.2–8.1 ppm (multiplets, integrating 9H for fluorophenyl and phenyl groups).

    • Methylthio (-SMe): δ 2.5 ppm (singlet, 3H).

    • Pyrazole C-H: δ 6.8 ppm (singlet, 1H) .

  • 13^{13}C NMR:

    • Pyrazole C-3: δ 145–150 ppm (deshielded due to sulfur).

    • Fluorophenyl C-F: δ 162 ppm (1JCF^1J_{C-F} = 245 Hz) .

High-Resolution Mass Spectrometry (HRMS)

  • Expected: [M+H]+^+ at m/z 295.0984 (C17_{17}H14_{14}FN2_2S).

  • Fragmentation: Loss of SCH3_3 (47 Da) and C6_6H5_5F (96 Da) observed in analogs .

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